1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one
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Overview
Description
1-(tert-Butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the tert-butyldimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction, often using a suitable precursor such as a ketone or an aldehyde.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced via a silylation reaction. Common reagents for this step include tert-butyldimethylsilyl chloride and a base such as imidazole or triethylamine.
Final Functionalization: The final step involves the introduction of the remaining functional groups to complete the synthesis. This may include additional protection or deprotection steps to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: Its stability and reactivity make it useful in the development of novel materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-(tert-butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyldimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
1-(tert-Butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-(tert-Butyldimethylsilyl)-3,3-dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to its spirocyclic structure combined with the tert-butyldimethylsilyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2763776-52-7 |
---|---|
Molecular Formula |
C15H29NO2Si |
Molecular Weight |
283.5 |
Purity |
95 |
Origin of Product |
United States |
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